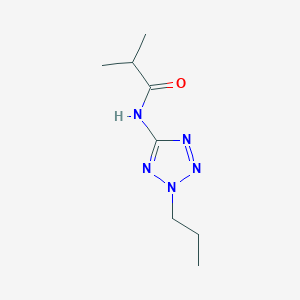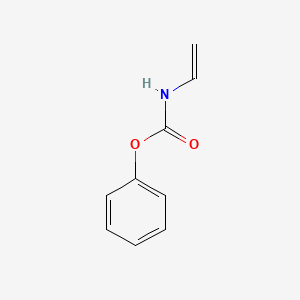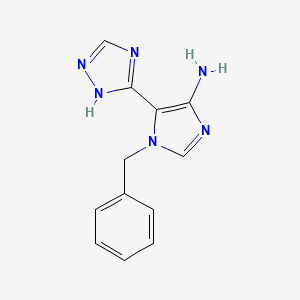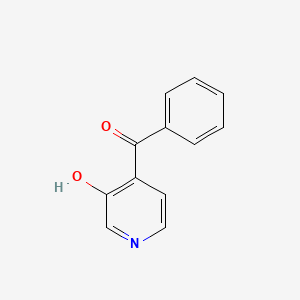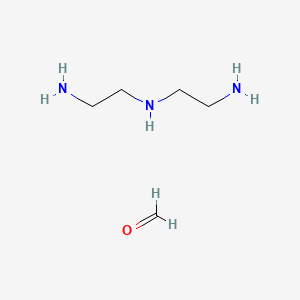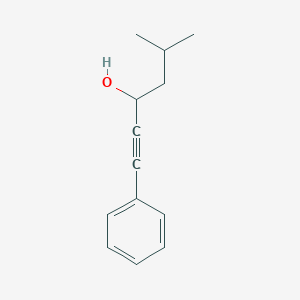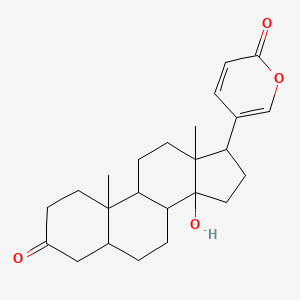![molecular formula C25H25N B14159734 Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl- CAS No. 88989-09-7](/img/structure/B14159734.png)
Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl- is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This particular compound features a unique structure with multiple fused rings and specific substituents that contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and ketones can undergo condensation reactions followed by cyclization to form the acridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert specific functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Wirkmechanismus
The mechanism of action of Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[c]acridine: A simpler analog without the hexahydro and dimethyl substituents.
7,9-Dimethylbenz[c]acridine: A derivative with methyl groups at positions 7 and 9.
12,12-Dimethyl-7,12-dihydrobenzo[a]acridine: A related compound with a different ring fusion pattern
Uniqueness
Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl- stands out due to its specific substituents and ring structure, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
88989-09-7 |
|---|---|
Molekularformel |
C25H25N |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
11,11-dimethyl-7-phenyl-6,8,9,10-tetrahydro-5H-benzo[c]acridine |
InChI |
InChI=1S/C25H25N/c1-25(2)16-8-13-21-22(18-10-4-3-5-11-18)20-15-14-17-9-6-7-12-19(17)23(20)26-24(21)25/h3-7,9-12H,8,13-16H2,1-2H3 |
InChI-Schlüssel |
PZAKFVMIRXIXFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C(C3=C(C4=CC=CC=C4CC3)N=C21)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)

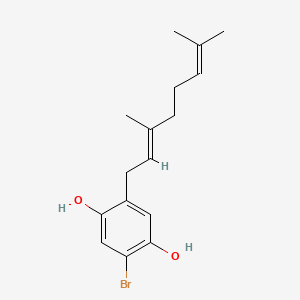
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
